molecular formula C25H21ClN2O3S2 B2675344 [3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2,6-dimethylanilino)thiophen-2-yl]-phenylmethanone CAS No. 866865-86-3

[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2,6-dimethylanilino)thiophen-2-yl]-phenylmethanone

Cat. No. B2675344
M. Wt: 497.02
InChI Key: APZQJRYNXYJJCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2,6-dimethylanilino)thiophen-2-yl]-phenylmethanone is a useful research compound. Its molecular formula is C25H21ClN2O3S2 and its molecular weight is 497.02. The purity is usually 95%.
BenchChem offers high-quality [3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2,6-dimethylanilino)thiophen-2-yl]-phenylmethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2,6-dimethylanilino)thiophen-2-yl]-phenylmethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis, characterization, and theoretical investigation of 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)asmino-4- (2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl as potential SARS-CoV-2 agent

    • Application: This compound was synthesized and investigated for its potential as a SARS-CoV-2 agent .
    • Method: The compound was synthesized by the condensation of cyanuric chloride with aniline and characterized with various spectroscopic techniques .
    • Results: The molecular docking result revealed that the investigated compound exhibited binding affinity of −9.3 and −8.8 for protein 3TNT and 6LU7 respectively .
  • Catalytic protodeboronation of pinacol boronic esters: formal anti-Markovnikov hydromethylation of alkenes

    • Application: This research focused on the catalytic protodeboronation of pinacol boronic esters .
    • Method: The researchers reported a radical approach to catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters .
    • Results: The protocol allowed for formal anti-Markovnikov alkene hydromethylation, a valuable but unknown transformation .
  • Biological Potential of Indole Derivatives

    • Application: Indole derivatives have been found in many important synthetic drug molecules and have shown diverse biological activities .
    • Method: Various scaffolds of indole are synthesized for screening different pharmacological activities .
    • Results: Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4 Derivatives

    • Application: The newly synthesized derivatives were evaluated for their antiviral activity .
    • Method: The derivatives were synthesized and their antiviral activity was evaluated against the tobacco mosaic virus by the half leaf method .
    • Results: The results of the evaluation are not specified in the source .
  • Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4 Derivatives

    • Application: The newly synthesized derivatives were evaluated for their antiviral activity .
    • Method: The derivatives were synthesized and their antiviral activity was evaluated against the tobacco mosaic virus by the half leaf method .
    • Results: The results of the evaluation are not specified in the source .
  • Synthesis, characterization, and theoretical investigation of 4-chloro-6 (phenylamino)-1,3,5-triazin-2-yl)asmino-4- (2,4-dichlorophenyl)thiazol-5-yl-diazenyl)phenyl as potential SARS-CoV-2 agent

    • Application: This compound was synthesized and investigated for its potential as a SARS-CoV-2 agent .
    • Method: The compound was synthesized by the condensation of cyanuric chloride with aniline and characterized with various spectroscopic techniques .
    • Results: The molecular docking result revealed that the investigated compound exhibited binding affinity of −9.3 and −8.8 for protein 3TNT and 6LU7 respectively .

properties

IUPAC Name

[3-amino-4-(4-chlorophenyl)sulfonyl-5-(2,6-dimethylanilino)thiophen-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21ClN2O3S2/c1-15-7-6-8-16(2)21(15)28-25-24(33(30,31)19-13-11-18(26)12-14-19)20(27)23(32-25)22(29)17-9-4-3-5-10-17/h3-14,28H,27H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APZQJRYNXYJJCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC2=C(C(=C(S2)C(=O)C3=CC=CC=C3)N)S(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21ClN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-Amino-4-(4-chlorophenyl)sulfonyl-5-(2,6-dimethylanilino)thiophen-2-yl]-phenylmethanone

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